

Compound of Interest

Compound Name: Ethyl 2-amino-2-methylpropanoate

Cat. No.: B073305

Ethyl 2-amino-2-methylpropanoate, also known as the ethyl ester of α -aminoisobutyric acid (Aib), is a non-proteinogenic α,α -disubstituted amino acid.

This technical guide provides a comprehensive, multi-faceted spectroscopic characterization of **Ethyl 2-amino-2-methylpropanoate**. We will leverage

Molecular Structure of Ethyl 2-amino-2-methylpropanoate

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  edge [fontsize=10];
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Caption: Workflow for FTIR analysis of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural

Expertise & Rationale: Probing the Nuclear Environment

NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms through

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh ~5 mg of **Ethyl 2-amino-2-methylpropanoate** for ^1H NMR (~20-30 mg for ^{13}C NMR).

Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as a reference.

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Filtration & Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.

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Acquisition: Place the NMR tube in the spectrometer. Acquire the ^1H spectrum, followed by the broadband proton decoupling experiment.

Data Presentation & Analysis: ^1H NMR Spectrum

The ^1H NMR spectrum confirms the number of chemically distinct protons, their relative numbers (integration), and their chemical environments.

Table 2: ^1H NMR Spectral Data for **Ethyl 2-amino-2-methylpropanoate** (in CDCl_3)

Chemical Shift (δ , ppm)	Integration	Multiplicity	Assignment	Justification
~4.15	2H	Quartet (q)	-O-CH ₂ -CH ₃	Adjacent to an electronegative oxygen and a CH ₃ group (n=3, n+1=4).
~1.60	2H	Singlet (s, broad)	-NH ₂	Labile amine protons; often a broad singlet.
~1.45	6H	Singlet (s)	-C(CH ₃) ₂ -	Six equivalent protons with no adjacent proton neighbors.
~1.25	3H	Triplet (t)	-O-CH ₂ -CH ₃	Adjacent to a CH ₂ group (n=2, n+1=3).

Authoritative Interpretation:

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Chemical Shift: The methylene protons (-O-CH₂-) are the most deshielded aliphatic protons due to their direct attachment to the electronegative oxygen atom.

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Integration: The relative peak areas of 2:2:6:3 perfectly match the number of protons in the ethyl methylene, amine, isopropylidene, and methyl groups, respectively.

- Splitting (Spin-Spin Coupling): The classic ethyl group pattern is observed: a quartet for the CH₂ group (sp

Data Presentation & Analysis: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data for **Ethyl 2-amino-2-methylpropanoate** (in CDCl₃)

Chemical Shift (δ, ppm)	Carbon Assignment	Justification
~177	C=O	Ester carbonyl carbon, highly deshielded by the double-bonded oxygen.
~60	-O-CH ₂ -	Methylene carbon attached to the electronegative oxygen.
~55	-C(CH ₃) ₂ -	Quaternary α-carbon attached to nitrogen.
~25	-C(CH ₃) ₂ -	Two equivalent methyl carbons.
~14	-CH ₂ -CH ₃	Terminal methyl carbon of the ethyl group.

Authoritative Interpretation:

The spectrum shows five distinct signals, corresponding to the five unique carbon environments. The chemical :

Visualization: NMR Analysis Workflow

Caption: Integrated workflow for NMR data acquisition and structural elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmenta

Expertise & Rationale: Weighing the Molecules and Their Pieces

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. The choice of

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

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Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct inse

- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This process converts neutral molecules into charged ions, forming the molecular ion ($M^{+\bullet}$).
- Fragmentation: The high internal energy of the $M^{+\bullet}$ causes it to fragment into smaller, characteristic ions. These fragments provide structural information about the original molecule.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation & Analysis

The mass spectrum provides the molecular weight and a fragmentation pattern used for structural validation.

- Molecular Ion ($M^{+\bullet}$): The molecular weight of $C_6H_{13}NO_2$ is 131.17. The mass spectrum will show a molecular ion peak at m/z 131.

Table 4: Major Fragment Ions in the EI Mass Spectrum of **Ethyl 2-amino-2-methylpropanoate**

m/z	Proposed Fragment Ion	Formula of Lost Neutral	Comments
116	$[M - CH_3]^+$	$\bullet CH_3$	Loss of a methyl radical.
88	$[M - C_2H_5O\bullet]^+$ or $[M - C_3H_7]^+$	$\bullet OC_2H_5$ or $\bullet C_3H_7$	Loss of an ethoxy radical or cleavage of the isopropyl group.
74	$[H_2N=C(CH_3)_2]^+$	$C_3H_5O\bullet$	α -cleavage with loss of the $\bullet COOEt$ radical. A very stable, resonance-stabilized cation.
58	$[M - COOC_2H_5]^+$	$\bullet COOC_2H_5$	Loss of the entire ethyl ester group as a radical.
44	$[CH_3-CH=NH_2]^+$	$C_4H_7O\bullet$	Rearrangement and cleavage.

Authoritative Interpretation:

The fragmentation is dominated by cleavages alpha (α) to the heteroatoms (nitrogen and oxygen), which is a characteristic of compounds containing these atoms.

- The most significant fragmentation is the α -cleavage adjacent to the nitrogen atom, leading to the loss of 15 amu, corresponding to the ethyl group.
- Another key fragmentation is the loss of the ethoxy radical ($\bullet\text{OCH}_2\text{CH}_3$) from the ester, resulting in an acylium ion.

Visualization: Proposed EI-MS Fragmentation Pathway

Caption: Primary fragmentation pathways for **Ethyl 2-amino-2-methylpropanoate** in EI-MS.

Integrated Spectroscopic Analysis: A Cohesive Structural Verdict

The true power of spectroscopic characterization lies in the synthesis of data from multiple, orthogonal techniques.

- IR spectroscopy confirmed the presence of the required functional groups: a primary amine (-NH_2), an ester (-COOEt), and a nitrile ($\text{-C}\equiv\text{N}$).
- ^1H and ^{13}C NMR spectroscopy went further, assembling these functional groups into a precise molecular framework.
- Mass spectrometry provided the final validation, confirming the molecular weight of 131 g/mol, which is consistent with the proposed structure.

This integrated approach forms a self-validating system. The structure proposed from the detailed NMR data is

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